molecular formula C23H24FN3O4S2 B6570809 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021213-66-0

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B6570809
CAS No.: 1021213-66-0
M. Wt: 489.6 g/mol
InChI Key: PAHJQZRKZSGLDC-UHFFFAOYSA-N
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Description

2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a highly specific organic compound that has captured significant attention in both academic and industrial research circles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide generally involves a multi-step process:

  • Synthesis of Intermediate Compounds: : The initial stages involve the preparation of 4-butylbenzenesulfonyl chloride and 3-fluoro-4-methylaniline through standard sulfonation and amination reactions.

  • Coupling Reaction: : The subsequent step involves the coupling of these intermediates with a pyrimidine scaffold. This typically occurs under basic conditions using catalysts such as triethylamine.

  • Sulfur Introduction:

  • Final Condensation: : The final step is a condensation reaction to form the acetamide linkage, commonly under conditions involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Scaling up the production to industrial levels requires optimizations for yield and purity, typically through the refinement of reaction conditions:

  • Continuous Flow Reactors: : For controlled temperature and reaction times, ensuring consistent product quality.

  • Automated Synthesis Systems: : To maximize efficiency and minimize human error in reagent handling.

  • Purification Processes: : Advanced chromatography and recrystallization techniques to achieve high-purity end products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl and pyrimidine sites.

  • Reduction: : Reduction is less common due to the stability of the compound, but possible at certain functional groups under specific conditions.

  • Substitution: : Aromatic substitution can occur on the benzenesulfonyl and fluoro-methylphenyl groups, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride, typically in inert atmospheres.

  • Substituents: : Halogens, nitro groups, or alkyl chains in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Limited products due to stability.

  • Substitution: : Various functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in coordination chemistry to enhance catalytic reactions.

  • Material Science: : Component in the design of novel polymers and nano-materials.

Biology

  • Enzyme Inhibition: : Potential inhibitor for enzymes with sulfhydryl groups in their active sites.

  • Bioconjugation: : Acts as a linker in protein modification studies.

Medicine

  • Drug Development: : Investigated for potential therapeutic uses, particularly in targeting specific enzymes or pathways related to disease states.

  • Diagnostic Agents: : Incorporated in the synthesis of contrast agents for imaging techniques.

Industry

  • Chemical Synthesis: : Intermediate in the production of more complex pharmaceutical agents.

Mechanism of Action

The compound's mechanism of action varies depending on its application. In medicinal chemistry:

  • Molecular Targets: : It may target specific enzymes or receptors, inhibiting their activity through binding interactions.

  • Pathways Involved: : It can disrupt normal biochemical pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

  • **2-{[5-(4-Methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Unique Attributes

Compared to its analogues, 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide offers:

  • Enhanced Stability: : Due to specific functional group arrangements.

  • Broader Reactivity: : Especially in substitution and oxidation reactions.

  • Specific Targeting: : High selectivity in biological applications.

From synthesis to application, this compound stands out for its versatility and potential across a range of scientific domains.

Properties

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c1-3-4-5-16-7-10-18(11-8-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-9-6-15(2)19(24)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHJQZRKZSGLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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